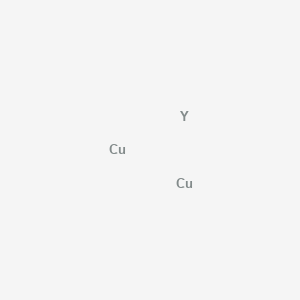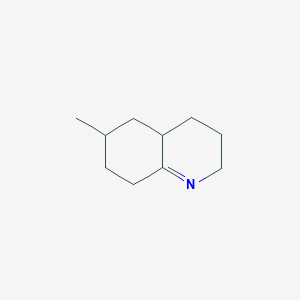
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by its unique structure, which includes a quinoline core with additional hydrogen atoms and a methyl group. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process results in the addition of hydrogen atoms to the quinoline ring, producing the desired octahydro derivative.
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of high-pressure hydrogen gas and robust catalysts ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure and different reactivity.
Isoquinoline: A structural isomer with distinct chemical properties.
Tetrahydroquinoline: A partially hydrogenated derivative with different applications.
Uniqueness
Quinoline, 2,3,4,4a,5,6,7,8-octahydro-6-methyl- is unique due to its fully hydrogenated structure and the presence of a methyl group, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
特性
CAS番号 |
52601-67-9 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC名 |
6-methyl-2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C10H17N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h8-9H,2-7H2,1H3 |
InChIキー |
VUXUGLGUMJKJLI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=NCCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


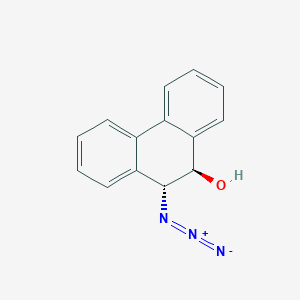
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

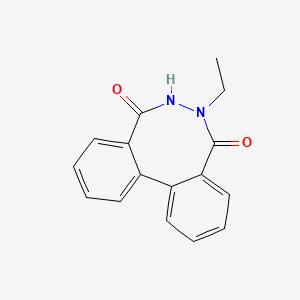

![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
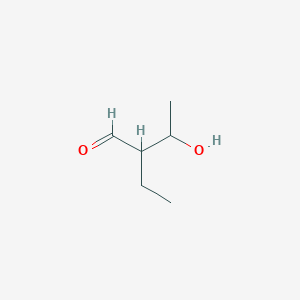
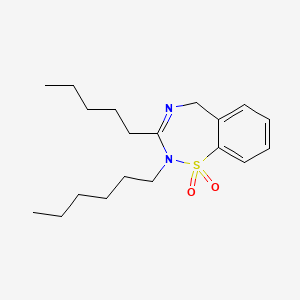


![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
